

Erteberel (LY500307): A Technical Whitepaper on its Origin, Mechanism, and Therapeutic Potential

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Compound of Interest

Compound Name:	Erteberel
Cat. No.:	B1671057

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Abstract

Erteberel (LY500307) is a synthetic, nonsteroidal estrogen that functions as a potent and selective estrogen receptor β (ER β) agonist.^{[1][2][3]} Developed initially by Eli Lilly and Company, **Erteberel** was investigated for its therapeutic potential in central nervous system disorders and benign prostatic hyperplasia.^{[1][3][4]} Despite demonstrating a favorable safety profile in early clinical trials, its development for these initial indications has been discontinued.^{[1][3]} However, emerging preclinical research has unveiled promising applications for **Erteberel** in oncology, particularly in the treatment of glioblastoma and the suppression of cancer metastasis. This document provides a comprehensive technical overview of **Erteberel**, detailing its pharmacological profile, mechanism of action, and the experimental findings from key preclinical and clinical studies.

Introduction

Erteberel, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), is a small molecule with the IUPAC name (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol.^[1] Its development was predicated on the growing understanding of the distinct physiological roles of the two main estrogen receptor subtypes, ER α and ER β . While ER α activation is associated with uterotrophic and proliferative effects, ER β has been implicated in antiproliferative and pro-apoptotic pathways in various tissues, making it an attractive therapeutic target.^[5]

Pharmacological Profile

Erteberel exhibits high selectivity for ER β over ER α , which is a key feature of its design. This selectivity has been quantified in competitive binding assays and functional transcription assays.

Data Presentation

Table 1: Binding Affinity and Functional Selectivity of **Erteberel**

Parameter	ER α	ER β	Selectivity (ER α /ER β)	Reference
Binding Affinity (Ki, nM)	2.68	0.19	14-fold	[3]
Functional Activity (EC50, nM)	19.4	0.66	32-fold	[2][3]
Agonist Efficacy (Emax)	94%	101%	-	[3]

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of **Erteberel** on Total Testosterone (TT) Suppression

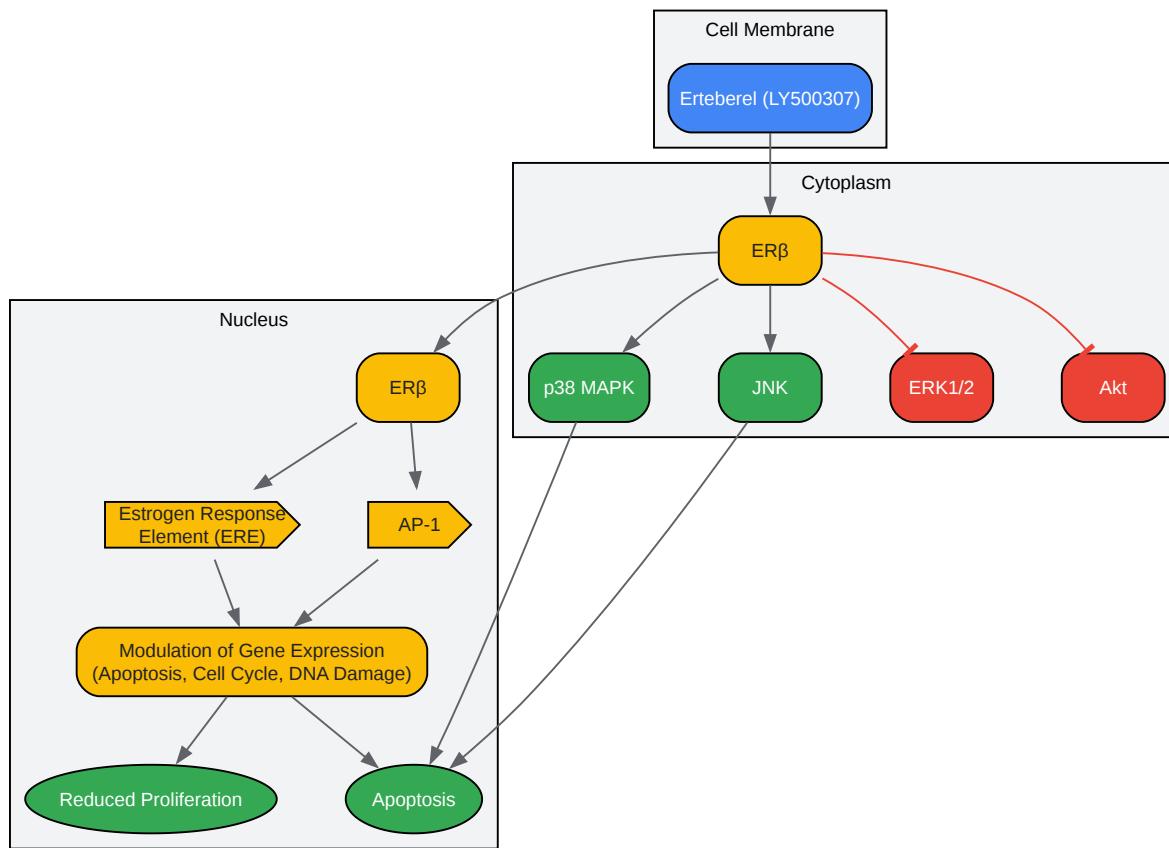
Parameter	Value	95% Confidence Interval	Reference
Maximum TT Suppression (Emax)	~28.6%	-	[6]
Potency (EC50) on TT Suppression	~1.69 ng/mL	0.871 to 4.44 ng/mL	[6]

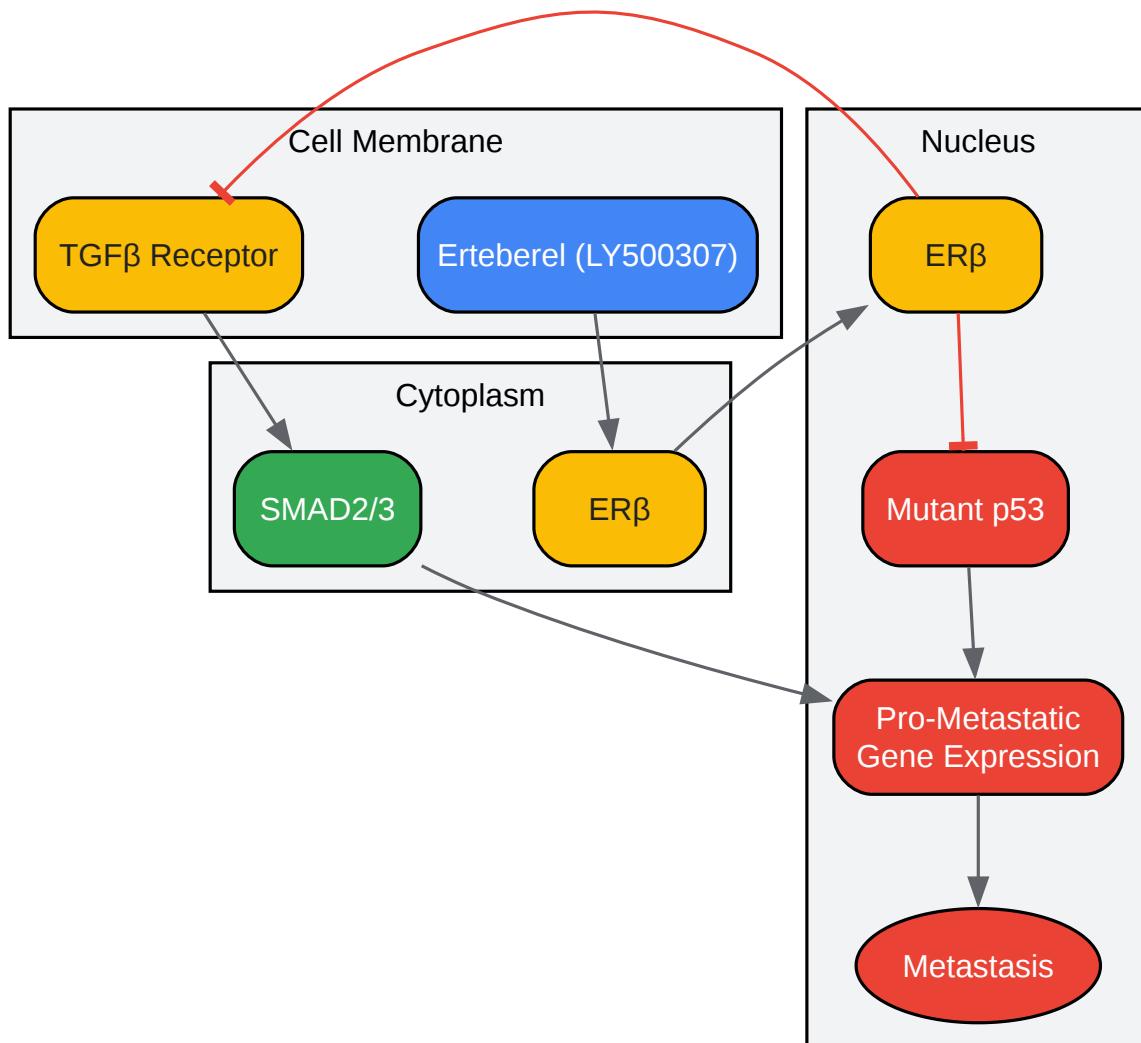
Mechanism of Action and Signaling Pathways

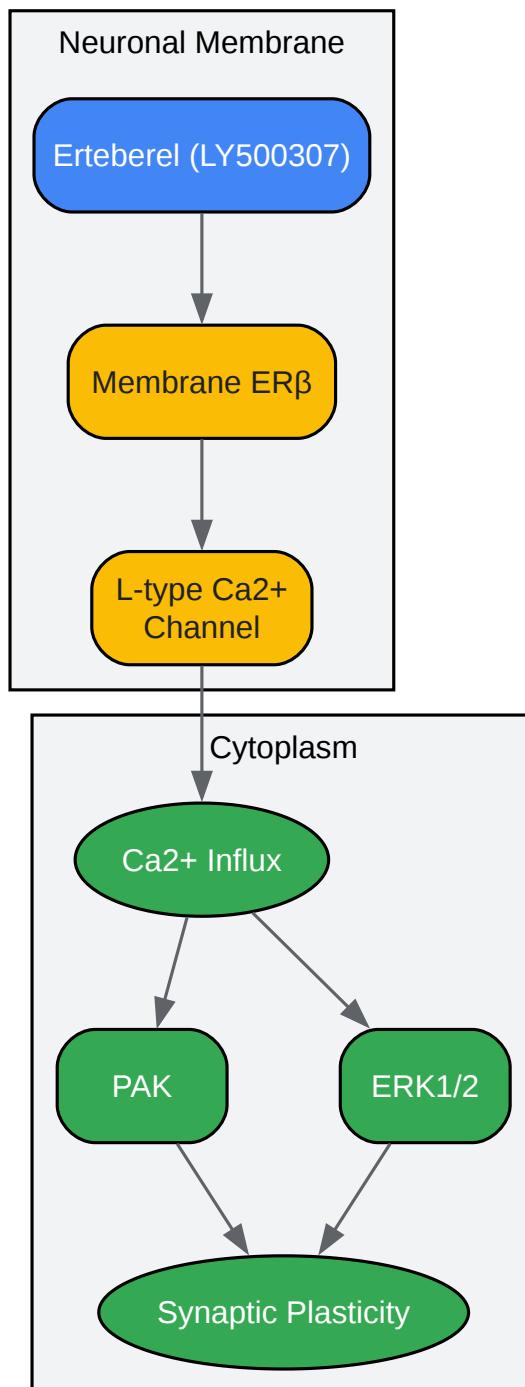
Erteberel exerts its biological effects by binding to and activating ER β , a ligand-activated transcription factor. Upon activation, ER β can modulate gene expression through several mechanisms, including direct binding to estrogen response elements (EREs) on DNA, and through non-genomic pathways that involve rapid, membrane-initiated signaling events.

Signaling in Glioblastoma (GBM)

In glioblastoma cells, **Erteberel** treatment has been shown to reduce proliferation and induce apoptosis.^{[5][7]} Mechanistic studies revealed that LY500307 modulates pathways related to apoptosis, the cell cycle, and the DNA damage response.^{[5][7]} Furthermore, **Erteberel** activates both classical ERE-mediated signaling and non-classical pathways involving AP-1, p38 MAPK, and JNK.^[8]







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References

- 1. Erteberel - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Erteberel - Wikipedia [en.wikipedia.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic/pharmacodynamic assessment of pharmacological effect of a selective estrogen receptor β agonist on total testosterone in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring LY500307: A Promising Therapeutic Approach for Glioblastoma Treatment [synapse.patsnap.com]
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